molecular formula C19H16N2O2 B8522370 5-Amino-2-(5-methyl-2-phenyl-4-oxazolyl)methylbenzofuran

5-Amino-2-(5-methyl-2-phenyl-4-oxazolyl)methylbenzofuran

Cat. No. B8522370
M. Wt: 304.3 g/mol
InChI Key: QGZLBKRIVVOSEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-(5-methyl-2-phenyl-4-oxazolyl)methylbenzofuran is a useful research compound. Its molecular formula is C19H16N2O2 and its molecular weight is 304.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Amino-2-(5-methyl-2-phenyl-4-oxazolyl)methylbenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2-(5-methyl-2-phenyl-4-oxazolyl)methylbenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Amino-2-(5-methyl-2-phenyl-4-oxazolyl)methylbenzofuran

Molecular Formula

C19H16N2O2

Molecular Weight

304.3 g/mol

IUPAC Name

2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1-benzofuran-5-amine

InChI

InChI=1S/C19H16N2O2/c1-12-17(21-19(22-12)13-5-3-2-4-6-13)11-16-10-14-9-15(20)7-8-18(14)23-16/h2-10H,11,20H2,1H3

InChI Key

QGZLBKRIVVOSEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CC3=CC4=C(O3)C=CC(=C4)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

alpha-(5-Methyl-2-phenyl-4-oxazolyl)-5-nitro-2-benzofuranmethanol (57 g, 0.16 mol) was dissolved in trifluoroacetic acid (350 ml), while cooling to 0° C. Triethylsilane (64 ml, 0.40 mol) was added. The solution was stirred 1.5 hours at 0° C. and overnight at room temperature. The solution was concentrated to near-dryness and the residue dissolved in ethyl acetate (750 ml). This solution was washed with water. The precipitate formed during the wash was collected. The organic solution was washed with satured sodium bicarbonate, during which more precipitate formed and was collected. The ethyl acetate phase of the filtrate was washed again with saturated sodium bicarbonate, then with brine, dried over sodium sulfate and concentrated. The residue was triturated with isopropyl ether and a solid was obtained. The combined solids obtained hereabove (51 g, 0.15 mol) were placed in a Parr bottle together with platinum oxide (3 g) and ethyl acetate (1.5 1) and hydrogenated at 40 psi for 1.25 hours. The catalyst was filtered through Celite, and after washing the filtering pad with more ethyl acetate, the solvent was removed in vacuo to give a yellow residue which was triturated with isopropyl ether (200 ml). The pale yellow solid was collected (37.1 g, mp 161.5°-162.5° C).
Name
alpha-(5-Methyl-2-phenyl-4-oxazolyl)-5-nitro-2-benzofuranmethanol
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
64 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3 g
Type
catalyst
Reaction Step Three

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